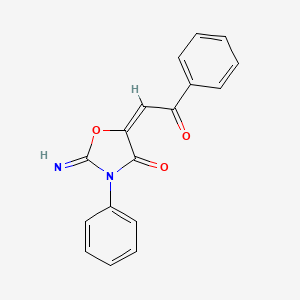
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone is a heterocyclic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethylidene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. Microwave irradiation has been shown to enhance reaction rates and yields, making it a valuable tool for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as antibiotics.
Mechanism of Action
The mechanism of action of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This action disrupts protein synthesis, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone include:
- 2-Amino-5-(2-oxo-2-phenylethylidene)-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-methyl-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-ethyl-4-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for pharmaceutical development .
Properties
CAS No. |
89805-41-4 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(5E)-2-imino-5-phenacylidene-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3/c18-17-19(13-9-5-2-6-10-13)16(21)15(22-17)11-14(20)12-7-3-1-4-8-12/h1-11,18H/b15-11+,18-17? |
InChI Key |
AOYABZCEEQDHLQ-SQONSMICSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


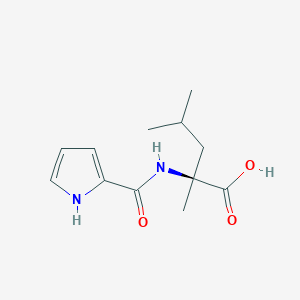
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
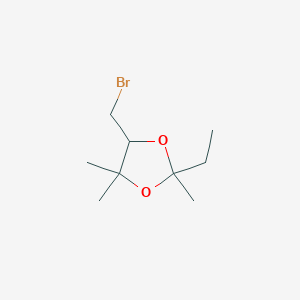

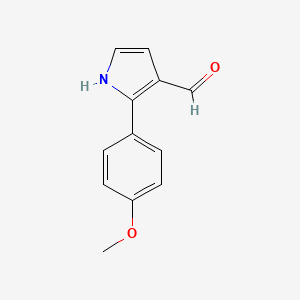
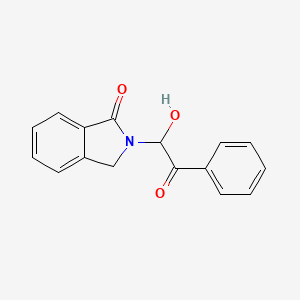
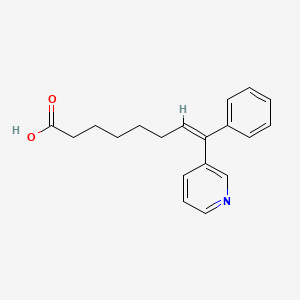
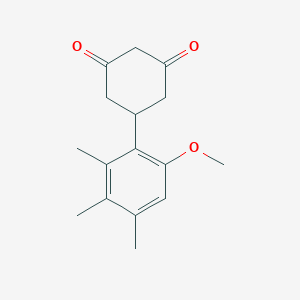
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
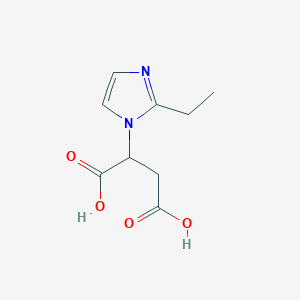

![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
